molecular formula C8H9N3 B596338 8-Methylimidazo[1,2-A]pyridin-2-amine CAS No. 1260839-78-8

8-Methylimidazo[1,2-A]pyridin-2-amine

Cat. No.: B596338
CAS No.: 1260839-78-8
M. Wt: 147.181
InChI Key: OTUUDLOVJZFIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methylimidazo[1,2-A]pyridin-2-amine is a heterocyclic aromatic amine that belongs to the imidazo[1,2-a]pyridine classIt is a fused bicyclic structure that combines an imidazole ring with a pyridine ring, making it a versatile scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylimidazo[1,2-A]pyridin-2-amine typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Other methods include the use of solid support catalysts such as aluminum oxide (Al₂O₃) and titanium tetrachloride (TiCl₄) .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid support catalysts and solvent-free conditions can also be advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-Methylimidazo[1,2-A]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine-2-carboxylic acid, while reduction can yield this compound derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 8-Methylimidazo[1,2-A]pyridin-2-amine involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in the bacterial cell wall synthesis .

Properties

IUPAC Name

8-methylimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-2-4-11-5-7(9)10-8(6)11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUUDLOVJZFIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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